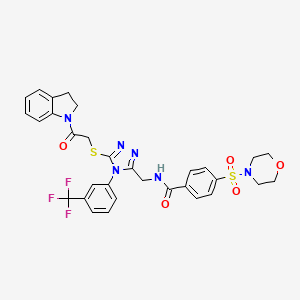
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C31H29F3N6O5S2 and its molecular weight is 686.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex organic compound that exhibits significant biological activity due to its unique structural features. This article explores its biological properties, including its synthesis, mechanism of action, and potential therapeutic applications.
Structural Overview
The compound combines multiple pharmacophoric elements, notably:
- Indole moiety : Known for various biological activities.
- Triazole ring : Often associated with antifungal and anticancer properties.
- Morpholin sulfonamide group : Imparts additional biological functionality.
The molecular formula is C31H32N6O5S2, and it has a molecular weight of approximately 632.75 g/mol.
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities. This compound has shown potential in the following areas:
1. Anticancer Activity
Studies suggest that compounds containing triazole rings can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis. For instance, derivatives of triazole have demonstrated effectiveness against various cancer cell lines through mechanisms such as:
- Inhibition of angiogenesis
- Induction of reactive oxygen species (ROS)
2. Antimicrobial Properties
The presence of the indole structure has been linked to antimicrobial activity against a range of pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes contributes to its potential as an antimicrobial agent.
3. Enzyme Inhibition
The compound has been evaluated for its ability to inhibit matrix metalloproteinases (MMPs), particularly MMP-1, which plays a crucial role in cancer metastasis and tissue remodeling. Preliminary data indicate that it may exhibit higher inhibitory activity compared to structurally related compounds .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- The trifluoromethyl group enhances binding affinity towards MMPs.
- The indole moiety may interact with various receptors involved in cellular signaling pathways.
Case Studies
- Antitumor Efficacy : A study on similar triazole derivatives demonstrated significant cytotoxic effects on breast cancer cells, suggesting that modifications in the structural framework could enhance efficacy against specific cancer types.
- Antimicrobial Testing : In vitro assays revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial potential.
Data Table: Comparison of Biological Activities
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide | Indole + Triazole + Morpholine | Anticancer, Antimicrobial | High potency against MMPs |
| Similar Triazole Derivative | Triazole Ring | Anticancer | Limited by solubility |
| Indole Derivative | Indole Core | Antimicrobial | Varies in substitution |
Propiedades
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29F3N6O5S2/c32-31(33,34)23-5-3-6-24(18-23)40-27(36-37-30(40)46-20-28(41)39-13-12-21-4-1-2-7-26(21)39)19-35-29(42)22-8-10-25(11-9-22)47(43,44)38-14-16-45-17-15-38/h1-11,18H,12-17,19-20H2,(H,35,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCMXUVDNXVVQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29F3N6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













